(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in medicinal chemistry. The presence of the fluorophenyl group and the pyrrolidine ring suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid can be achieved through a multi-step process:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed via a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Acetylation: The 2-methylsulfanylacetyl group can be introduced via an acetylation reaction using an appropriate acylating agent.
Final Steps: The carboxylic acid group can be introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or aldehydes.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology
Enzyme Inhibition Studies: The compound may be studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.
Medicine
Drug Development: Due to its structural features, the compound may be investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid would depend on its specific target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-chlorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(3S,4R)-4-(4-bromophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.
Chirality: The specific stereochemistry (3S,4R) can influence the compound’s interaction with biological targets, potentially leading to different biological activities compared to its stereoisomers.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-20-8-13(17)16-6-11(12(7-16)14(18)19)9-2-4-10(15)5-3-9/h2-5,11-12H,6-8H2,1H3,(H,18,19)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHLYSDUMLRUGB-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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